molecular formula C23H21NO7 B12568593 2,2',2''-Nitrilotribenzoic acid--ethanol (1/1) CAS No. 496867-37-9

2,2',2''-Nitrilotribenzoic acid--ethanol (1/1)

Cat. No.: B12568593
CAS No.: 496867-37-9
M. Wt: 423.4 g/mol
InChI Key: XFFPTBVGQFVFST-UHFFFAOYSA-N
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Description

2,2’,2’‘-Nitrilotribenzoic acid–ethanol (1/1) is a chemical compound that consists of 2,2’,2’‘-nitrilotribenzoic acid and ethanol in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of 2,2’,2’'-nitrilotribenzoic acid is C21H15NO6, and it has a molecular weight of 377.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-nitrilotribenzoic acid typically involves the reaction of benzoic acid derivatives with nitrilotriacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2,2’,2’'-nitrilotribenzoic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotribenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’,2’'-nitrilotribenzoic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of 2,2’,2’'-nitrilotribenzoic acid depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,2’,2’'-nitrilotribenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-Nitrilotribenzoic acid–ethanol (1/1) is unique due to its specific combination of nitrilotribenzoic acid and ethanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

496867-37-9

Molecular Formula

C23H21NO7

Molecular Weight

423.4 g/mol

IUPAC Name

2-(2-carboxy-N-(2-carboxyphenyl)anilino)benzoic acid;ethanol

InChI

InChI=1S/C21H15NO6.C2H6O/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28;1-2-3/h1-12H,(H,23,24)(H,25,26)(H,27,28);3H,2H2,1H3

InChI Key

XFFPTBVGQFVFST-UHFFFAOYSA-N

Canonical SMILES

CCO.C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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